Cas no 397283-88-4 (2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine)

2-(5-Bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine is a structurally complex thiazolidine derivative featuring a brominated methoxyphenyl group and a methoxybenzenesulfonyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for developing biologically active molecules. The presence of electron-donating methoxy groups and a sulfonyl functionality enhances its stability and reactivity, making it suitable for further functionalization. Its unique structure may offer advantages in drug discovery, particularly in targeting specific enzymatic pathways or receptor interactions. The bromine substituent provides a handle for cross-coupling reactions, facilitating the synthesis of diverse analogs for structure-activity relationship studies.
2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine structure
397283-88-4 structure
Product Name:2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine
CAS No:397283-88-4
MF:C17H18BrNO4S2
MW:444.363121509552
CID:5866489
PubChem ID:3537446
Update Time:2025-05-24

2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine
    • Thiazolidine, 2-(5-bromo-2-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]-
    • 2-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine
    • AKOS016882247
    • VU0091856-2
    • SR-01000449408
    • 397283-88-4
    • 2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine
    • EU-0039959
    • Z57717994
    • AKOS001185616
    • SR-01000449408-1
    • F0804-1298
    • Inchi: 1S/C17H18BrNO4S2/c1-22-13-4-6-14(7-5-13)25(20,21)19-9-10-24-17(19)15-11-12(18)3-8-16(15)23-2/h3-8,11,17H,9-10H2,1-2H3
    • InChI Key: HKYYCURCCMWZLR-UHFFFAOYSA-N
    • SMILES: S1CCN(S(C2=CC=C(OC)C=C2)(=O)=O)C1C1=CC(Br)=CC=C1OC

Computed Properties

  • Exact Mass: 442.98606g/mol
  • Monoisotopic Mass: 442.98606g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 89.5Ų

Experimental Properties

  • Density: 1.506±0.06 g/cm3(Predicted)
  • Boiling Point: 568.4±60.0 °C(Predicted)
  • pka: -8.26±0.40(Predicted)

2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine Pricemore >>

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Additional information on 2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine

Comprehensive Overview of 2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine (CAS No. 397283-88-4)

The compound 2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine (CAS No. 397283-88-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This thiazolidine-based derivative combines a brominated methoxyphenyl group with a methoxybenzenesulfonyl moiety, making it a subject of interest for drug discovery and material science. Researchers are particularly intrigued by its potential as a building block for small-molecule inhibitors and biologically active compounds.

In recent years, the demand for sulfonyl-containing compounds like 2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine has surged, driven by their role in modulating protein-protein interactions and enzyme activity. This compound's heterocyclic core and electron-rich aromatic systems make it a candidate for targeting diseases such as inflammation, metabolic disorders, and certain types of cancer. Its CAS No. 397283-88-4 is frequently searched in academic and industrial databases, reflecting its relevance in modern medicinal chemistry.

One of the key advantages of this compound lies in its structural versatility. The presence of both bromo and methoxy substituents allows for further functionalization, enabling researchers to fine-tune its properties for specific applications. For instance, the 5-bromo-2-methoxyphenyl group can participate in cross-coupling reactions, while the 4-methoxybenzenesulfonyl moiety enhances solubility and bioavailability. Such features align with current trends in fragment-based drug design and high-throughput screening.

The synthesis of 2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine typically involves multi-step organic reactions, including sulfonylation and cyclization processes. These methods are optimized to achieve high yields and purity, which are critical for its use in preclinical studies. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structure, ensuring consistency across batches.

From an industrial perspective, this compound is often discussed in the context of green chemistry and sustainable synthesis. Researchers are exploring catalytic methods to reduce waste and improve energy efficiency during its production. These efforts resonate with broader environmental concerns and regulatory pressures to minimize the ecological footprint of chemical manufacturing.

In summary, 2-(5-bromo-2-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine (CAS No. 397283-88-4) represents a promising scaffold in drug development and material science. Its unique chemical properties and adaptability make it a valuable tool for addressing complex biological challenges. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in innovative research.

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